molecular formula C17H22N2O3S B2356313 (3r,5r,7r)-N-((4-aminophenyl)sulfonyl)adamantane-1-carboxamide CAS No. 24252-59-3

(3r,5r,7r)-N-((4-aminophenyl)sulfonyl)adamantane-1-carboxamide

Cat. No.: B2356313
CAS No.: 24252-59-3
M. Wt: 334.43
InChI Key: UFHPIXRXILBWNJ-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-((4-aminophenyl)sulfonyl)adamantane-1-carboxamide, also known as ADS-J1, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization of Polymers

Polymers containing adamantane structures, such as polyamide-imides and polyimides, have been synthesized and characterized for their high thermal stability, good solubility in polar solvents, and mechanical properties. These polymers exhibit glass transition temperatures ranging from 230 to 292°C and maintain stability up to temperatures around 450 to 516°C. The inclusion of adamantane structures contributes to their amorphous nature, high tensile strength, and modulus, making them suitable for high-performance applications (Liaw et al., 2001); (Liaw et al., 1999).

Catalytic Synthesis

The compound has been explored in the catalytic synthesis of N-aryladamantane-1-carboxamides, showcasing efficient methods for producing carboxamides with adamantane structures. These methods provide high yields and demonstrate the versatility of adamantane-based compounds in synthetic chemistry (Shishkin et al., 2020).

Derivative Synthesis

Research into adamantane derivatives, such as sulfoacetic acids and their derivatives, reveals their potential for creating compounds with specific properties, including anti-HSV activity. These studies underline the capacity of adamantane-based compounds to serve as building blocks for developing bioactive molecules with potential therapeutic applications (Shmailov et al., 2012).

Nanoscale Applications

Adamantane structures have been utilized in the synthesis of nanoscale materials designed for specific applications, such as atomic force microscopy (AFM). These materials feature a tetrahedral shape with a sulfur-containing moiety for binding to AFM tips, demonstrating the unique applications of adamantane derivatives at the nanoscale (Li et al., 2003).

Low Dielectric Constant Materials

The synthesis of polyimides based on adamantane is noteworthy for producing materials with low dielectric constants, which are crucial for electronic applications. These materials combine the inherent stability of adamantane with electrical properties conducive to their use in the electronics industry (Chern et al., 1997).

Properties

IUPAC Name

N-(4-aminophenyl)sulfonyladamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c18-14-1-3-15(4-2-14)23(21,22)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHPIXRXILBWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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